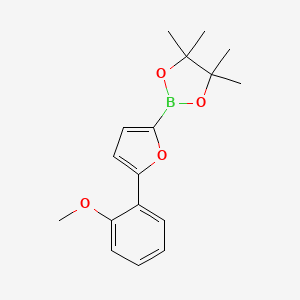

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. Its molecular formula is C17H21BO4, and it has a molecular weight of 300.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester typically involves the reaction of 5-(2-methoxyphenyl)furan-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and a base like triethylamine to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester primarily undergoes the following types of reactions:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic conditions or specific catalysts.

Hydrolysis: The compound can hydrolyze under physiological pH, leading to the formation of the corresponding boronic acid.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like ethanol or water are commonly used.

Protodeboronation: Catalysts such as platinum or palladium, along with hydrogen gas, are typically employed.

Hydrolysis: Water or aqueous buffers at physiological pH can facilitate this reaction.

Major Products

Suzuki–Miyaura Coupling: Biaryl or substituted alkene products.

Protodeboronation: The corresponding hydrocarbon.

Hydrolysis: The corresponding boronic acid.

Scientific Research Applications

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester involves its role as a boron donor in Suzuki–Miyaura coupling reactions. The process includes the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester offers unique advantages:

- Stability : Enhanced stability due to the methoxy group, which provides electron-donating effects.

- Reactivity : High reactivity in Suzuki–Miyaura coupling reactions, leading to efficient formation of carbon-carbon bonds.

- Versatility : Broad applicability in various fields, including chemistry, biology, medicine, and industry .

Biological Activity

5-(2-Methoxyphenyl)furan-2-boronic acid pinacol ester is a boron-containing compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This compound, characterized by the presence of a furan ring and a methoxyphenyl group, is utilized in various applications ranging from drug development to organic synthesis.

Chemical Structure and Properties

The compound's IUPAC name is 2-[5-(2-methoxyphenyl)-2-furyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the following molecular structure:

- Molecular Formula : C17H21BO4

- CAS Number : 1402173-04-9

- Purity : 95%

The biological activity of boronic acids and their esters often involves their ability to interact with enzymes and proteins through reversible covalent bonding. The boron atom can form complexes with hydroxyl groups in biomolecules, which can modulate enzyme activity or affect metabolic pathways.

Medicinal Chemistry

Boronic acids have been recognized for their potential in treating various diseases, particularly cancers and metabolic disorders. For instance, certain boronic acid derivatives are known to inhibit proteasomes, leading to apoptosis in cancer cells. The mechanism typically involves the inhibition of the proteasome's catalytic sites by forming stable complexes with the boron atom .

Inhibition of Lipolytic Activity

Research indicates that boronic acids can inhibit hormone-sensitive lipase (HSL), which plays a crucial role in lipid metabolism. This inhibition can lead to decreased plasma free fatty acid levels, making these compounds potential candidates for treating conditions like insulin resistance and dyslipidemia .

Case Studies

- Inhibition of Proteasome Activity :

- Antithrombotic Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Inhibits HSL and proteasome activity | Furan ring enhances reactivity |

| Phenylboronic acid pinacol ester | Used in Suzuki–Miyaura coupling | Commonly used reagent |

| 4-Carboxy-2-fluorophenylboronic acid pinacol ester | Anticancer properties | Fluorine substitution enhances biological activity |

Properties

IUPAC Name |

2-[5-(2-methoxyphenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO4/c1-16(2)17(3,4)22-18(21-16)15-11-10-14(20-15)12-8-6-7-9-13(12)19-5/h6-11H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSXQSDTUNSTNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.